molecular formula C19H17ClN2O B580034 Prazepam-D5 CAS No. 152477-89-9

Prazepam-D5

Cat. No.: B580034
CAS No.: 152477-89-9
M. Wt: 329.839
InChI Key: MWQCHHACWWAQLJ-RALIUCGRSA-N
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Description

Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .

Scientific Research Applications

Prazepam-D5 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Target of Action

Prazepam-D5, like its parent compound Prazepam, primarily targets the GABA (A) Receptor in the human body . This receptor is a major inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA (A) Receptor . It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the function of GABA, this compound increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This results in the drug’s anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .

Pharmacokinetics

This compound, like Prazepam, is metabolized in the liver . The elimination half-life of Prazepam is quite long, ranging from 36 to 200 hours . This means that the drug and its effects can persist in the body for a significant amount of time. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might differ slightly due to the presence of deuterium atoms, but this would require further study for confirmation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA function. This leads to a decrease in neuronal excitability, which can result in anxiolysis (reduction of anxiety), anticonvulsant effects, sedation, and muscle relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function . Additionally, factors such as age, gender, and overall health status can also influence how the drug is processed in the body . .

Safety and Hazards

  • Disposal : Dispose of according to local regulations .

Future Directions

  • Clinical Applications : Explore its potential therapeutic uses beyond analytical standards .

Biochemical Analysis

Biochemical Properties

Prazepam-D5 interacts with various enzymes and proteins in the body. It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways . This modulation can impact gene expression and cellular metabolism, leading to the therapeutic effects of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. It acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA in the brain . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver, and its primary active metabolite is desmethyldiazepam . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that need further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .

Properties

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCHHACWWAQLJ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016423
Record name Prazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152477-89-9
Record name Prazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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